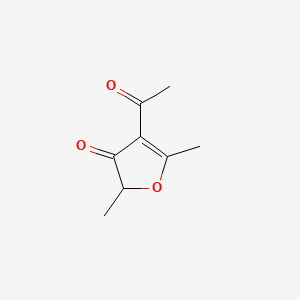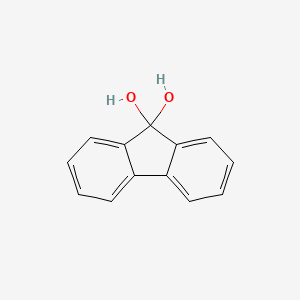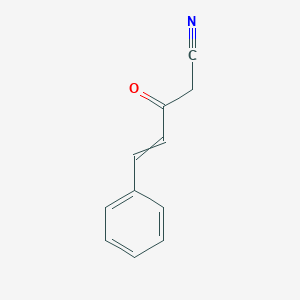
Otamixaban hydrochloride
Vue d'ensemble
Description
Otamixaban hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O4 and its molecular weight is 483 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Otamixaban hydrochloride primarily targets Coagulation factor X . Coagulation factor X is a critical serine protease situated at the confluence of the intrinsic and extrinsic pathways of the blood coagulation cascade .
Mode of Action
This compound is a potent, selective, rapid-acting, competitive, and reversible inhibitor of Coagulation factor X . It effectively inhibits both free and prothrombinase-bound Coagulation factor X .
Biochemical Pathways
The inhibition of Coagulation factor X by this compound affects the blood coagulation cascade, which is a complex process involving multiple biochemical pathways . By inhibiting Coagulation factor X, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation
Analyse Biochimique
Biochemical Properties
Otamixaban hydrochloride functions as a direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade . By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . This interaction is both competitive and reversible, making this compound a potent anticoagulant .
Cellular Effects
This compound exerts significant effects on various cell types involved in the coagulation process. It inhibits the activity of Factor Xa in both free and prothrombinase-bound forms, thereby reducing thrombin generation . This inhibition impacts cell signaling pathways related to coagulation and inflammation, potentially influencing gene expression and cellular metabolism . Additionally, this compound may affect endothelial cells and platelets, further contributing to its anticoagulant effects .
Molecular Mechanism
At the molecular level, this compound binds directly to the active site of Factor Xa, inhibiting its enzymatic activity . This binding is characterized by a high affinity (Ki = 0.5 nM) and selectivity for Factor Xa . The inhibition of Factor Xa by this compound disrupts the coagulation cascade, preventing the formation of thrombin and subsequent clot formation . This mechanism of action is crucial for its therapeutic potential in managing acute coronary syndrome .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and offset of action . Upon administration, it quickly reaches steady-state plasma concentrations and exerts its anticoagulant effects . The compound’s stability and degradation over time have been studied, showing that its effects diminish rapidly after discontinuation . Long-term studies indicate that this compound maintains its efficacy and safety profile over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At therapeutic doses, it effectively inhibits Factor Xa and reduces thrombus formation . At higher doses, this compound may cause adverse effects such as bleeding . Threshold effects have been observed, indicating that careful dosage management is essential to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to the coagulation cascade . It interacts with enzymes and cofactors that regulate Factor Xa activity, influencing metabolic flux and metabolite levels . The compound’s metabolism and clearance are critical for its pharmacokinetic profile and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that it reaches target sites such as the vascular endothelium and platelets . The compound’s distribution is crucial for its anticoagulant effects and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Factor Xa . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of this compound is essential for its activity and function in inhibiting coagulation .
Propriétés
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKCPUOLRIBSQQ-BYYQELCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193901 | |
| Record name | Otamixaban hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-12-5 | |
| Record name | Otamixaban hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTAMIXABAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


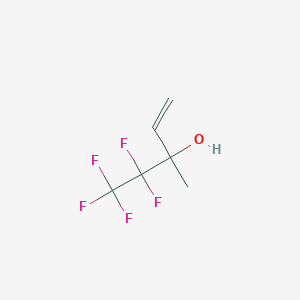

![2',3'-Dimethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1504666.png)
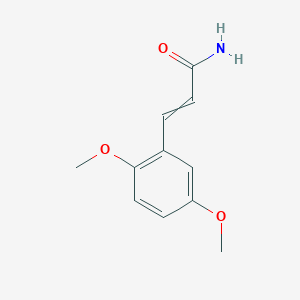

![2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1504673.png)
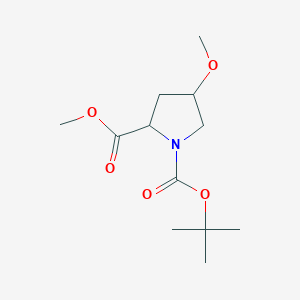
![4-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)benzyl alcohol](/img/structure/B1504677.png)

